3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one
Description
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Properties
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2)8-14(24)19(15(25)9-21)18(13-6-5-7-23-12-13)20-16(26)10-22(3,4)11-17(20)27/h5-7,12,18,24,26H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNBUVBFWSCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CN=CC=C2)C3=C(CC(CC3=O)(C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one involves multiple steps, typically starting with the preparation of the cyclohexenone and pyridine derivatives. The key steps include:
Formation of the cyclohexenone derivative: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Synthesis of the pyridine derivative: This involves the reaction of suitable precursors under conditions that promote the formation of the pyridine ring.
Coupling of the cyclohexenone and pyridine derivatives: This step typically involves the use of a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Research indicates that compounds similar to 3-hydroxy derivatives exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, thus providing protective effects at the cellular level .
2. Antimicrobial Properties
The compound has been investigated for its potential antimicrobial effects. Some derivatives of cyclohexenones have demonstrated significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . This application is particularly relevant in the context of increasing antibiotic resistance.
3. Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory actions. They can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic uses in inflammatory diseases .
Synthetic Applications
1. Organic Synthesis
The unique structural features of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules through functional group modifications .
2. Photochemical Applications
Due to its structural characteristics, this compound may also be suitable for applications in photochemistry, where it could be used in photoinitiators or as a component in light-sensitive materials. This includes applications in coatings and inks where controlled polymerization is required upon exposure to light .
Case Studies
Case Study 1: Antioxidant Research
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar compounds effectively reduced oxidative stress markers in vitro. The research highlighted the potential for these compounds as therapeutic agents against oxidative damage-related diseases .
Case Study 2: Antimicrobial Activity Evaluation
In a comparative study assessing the antimicrobial efficacy of various cyclohexenone derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the pyridine moiety significantly enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1-benzopyran-2-yl]-2H-1-benzopyran-2-one: Investigated for its potential biological activities.
Uniqueness
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a cyclohexene core with hydroxyl and pyridyl substituents, which may contribute to its biological properties. The molecular weight is approximately 374.5 g/mol, and it is classified under various chemical databases for research purposes .
Anticancer Activity
Recent studies have focused on the anticancer properties of similar compounds that share structural characteristics with this compound.
- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using the MTT assay against various cancer cell lines. For instance, derivatives of related compounds exhibited IC50 values ranging from 3.82 to 17.76 µM against cancer cell lines such as MGC-803 (gastric cancer) and SK-OV-3 (ovarian cancer), indicating significant antiproliferative activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to induce apoptosis in a dose-dependent manner in MGC-803 cells, with flow cytometry confirming increased apoptotic rates at higher concentrations .
- Structure–Activity Relationship (SAR) : The introduction of specific functional groups, such as oxazolidinones or amino alcohols, has been linked to enhanced antitumor activity. Compounds exhibiting these modifications demonstrated improved selectivity for cancer cells over normal cells .
Selectivity and Safety
The selectivity of these compounds for cancer cells over normal cells is crucial for their therapeutic potential. In studies where normal liver cells (LO2) were tested alongside cancer cell lines, many derivatives showed significantly lower toxicity towards normal cells compared to their effects on malignant cells . This selectivity is a desirable characteristic for anticancer agents.
Data Summary
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction | Selectivity |
|---|---|---|---|---|
| 4j | MGC-803 | 3.82 | Yes | High |
| 4j | SK-OV-3 | 17.76 | Yes | High |
| DHAA | LO2 | >100 | No | Low |
Case Studies
Several research articles have documented the biological evaluation of compounds similar to this compound:
- Study on Dehydroabietic Acid Derivatives : This study highlighted the synthesis and evaluation of dehydroabietic acid derivatives that showed improved cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
- Molecular Docking Studies : Molecular docking experiments suggested potential interactions with heat shock proteins (Hsp90) and tumor necrosis factor receptor-associated protein (TRAP1), indicating possible pathways through which these compounds exert their anticancer effects .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the definitive technique for structural validation. Key parameters include:
- R factor : 0.039 (indicative of high data accuracy)
- wR factor : 0.112 (weighted residual for refined model quality)
- Data-to-parameter ratio : 16.9 (ensures model reliability)
- Mean bond length (C–C) : 0.002 Å (validates stereochemical assignments) .
Complementary techniques like NMR and IR spectroscopy are used for preliminary analysis of functional groups (e.g., hydroxyl, ketone, and pyridyl moieties).
Q. What synthetic intermediates are critical for the preparation of this compound?
- Methodological Answer : Key intermediates include:
- 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS 53696-32-5), synthesized via acid-catalyzed cyclization of diketones.
- Nitro-substituted aromatic precursors (e.g., 3-nitrophenyl derivatives), which undergo condensation reactions with cyclohexenone cores .
Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts like tautomeric isomers.
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR absorptions) are addressed through:
- Cross-validation with X-ray data : Crystallographic bond lengths (e.g., 1.42 Å for C=O) confirm resonance structures not evident in solution-phase spectroscopy .
- DFT calculations : Compare computed vs. experimental geometries to identify conformational flexibility or hydrogen-bonding networks.
- Dynamic NMR studies : Resolve tautomerism or rotational barriers in solution .
Q. What experimental design considerations are critical for optimizing synthesis yield and purity?
- Methodological Answer : Use a split-plot design to systematically evaluate variables:
Q. How do substituents (e.g., nitro vs. hydroxyl groups) influence the compound’s hydrogen-bonding network and crystallographic packing?
- Methodological Answer : Substituents dictate intermolecular interactions:
- Nitro groups : Introduce steric hindrance, reducing π-π stacking but enabling C–H···O hydrogen bonds (observed at 2.85 Å in X-ray studies) .
- Hydroxyl groups : Form intramolecular O–H···O bonds (1.98 Å), stabilizing the enol-keto tautomer and affecting solubility .
- Methyl groups : Enhance hydrophobic packing, as seen in reduced unit cell volumes (e.g., 1245 ų vs. 1380 ų for unsubstituted analogs).
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodological Answer : Stability studies under controlled conditions reveal:
- Light sensitivity : Store in amber vials at -20°C to prevent photooxidation of the cyclohexenone ring.
- Humidity control : Use desiccants to avoid hydrolysis of the pyridylmethyl group (validated via TGA/DSC analysis).
- Inert atmosphere : Argon gas minimizes ketone decarbonylation, as shown by GC-MS monitoring over 6 months .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s tautomeric equilibrium in different solvents?
- Methodological Answer : Tautomer ratios (enol vs. keto forms) depend on solvent polarity:
- Polar solvents (DMSO) : Stabilize the enol form via H-bonding (NMR δ 12.3 ppm for enolic OH).
- Nonpolar solvents (hexane) : Favor the keto form (δ 5.8 ppm for α,β-unsaturated ketone protons).
X-ray data (showing enol dominance in solid state) and computational solvent models reconcile these discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
